![molecular formula C8H13NO2 B8609256 2-Oxa-5-azabicyclo[2.2.2]octan-3-one,8,8-dimethyl-,(1R,4R)-(9CI)](/img/structure/B8609256.png)
2-Oxa-5-azabicyclo[2.2.2]octan-3-one,8,8-dimethyl-,(1R,4R)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxa-5-azabicyclo[222]octan-3-one,8,8-dimethyl-,(1R,4R)-(9CI) is a bicyclic compound that features a unique structure with both oxygen and nitrogen atoms incorporated into its ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-5-azabicyclo[2.2.2]octan-3-one,8,8-dimethyl-,(1R,4R)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone in the presence of a catalyst to form the bicyclic structure. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of 2-Oxa-5-azabicyclo[2.2.2]octan-3-one,8,8-dimethyl-,(1R,4R)-(9CI) may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors allows for the precise control of reaction parameters, leading to efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxa-5-azabicyclo[2.2.2]octan-3-one,8,8-dimethyl-,(1R,4R)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-Oxa-5-azabicyclo[2.2.2]octan-3-one,8,8-dimethyl-,(1R,4R)-(9CI) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its bicyclic structure makes it a valuable tool for investigating the binding sites and activity of various enzymes.
Medicine
In medicinal chemistry, 2-Oxa-5-azabicyclo[2.2.2]octan-3-one,8,8-dimethyl-,(1R,4R)-(9CI) has potential applications as a scaffold for drug development. Its ability to interact with biological targets makes it a promising candidate for the design of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials and catalysts. Its unique properties make it suitable for applications in polymer science and catalysis.
Wirkmechanismus
The mechanism of action of 2-Oxa-5-azabicyclo[2.2.2]octan-3-one,8,8-dimethyl-,(1R,4R)-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and require detailed studies to fully understand.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8,8-dimethyl-2-oxa-5-aza-bicyclo[2.2.2]octan-3-one: A similar compound with a slightly different stereochemistry.
8,8-dimethyl-2-oxa-5-aza-bicyclo[2.2.2]octan-3-ol: A hydroxylated derivative with different chemical properties.
8,8-dimethyl-2-oxa-5-aza-bicyclo[2.2.2]octan-3-amine:
Uniqueness
What sets 2-Oxa-5-azabicyclo[2.2.2]octan-3-one,8,8-dimethyl-,(1R,4R)-(9CI) apart from similar compounds is its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This unique configuration makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C8H13NO2 |
|---|---|
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
(1R,4R)-8,8-dimethyl-2-oxa-5-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C8H13NO2/c1-8(2)3-5-4-9-6(8)7(10)11-5/h5-6,9H,3-4H2,1-2H3/t5-,6+/m1/s1 |
InChI-Schlüssel |
ILOKOBYKTPJZEP-RITPCOANSA-N |
Isomerische SMILES |
CC1(C[C@@H]2CN[C@H]1C(=O)O2)C |
Kanonische SMILES |
CC1(CC2CNC1C(=O)O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


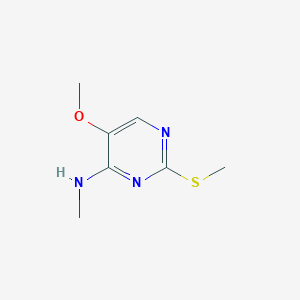
![Octahydropyrano[3,4-c]pyrrole](/img/structure/B8609189.png)

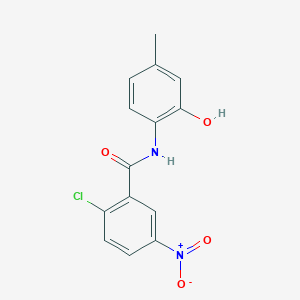
![N-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B8609209.png)
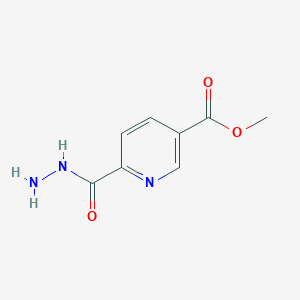
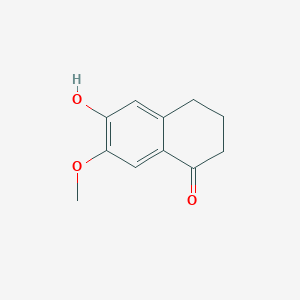
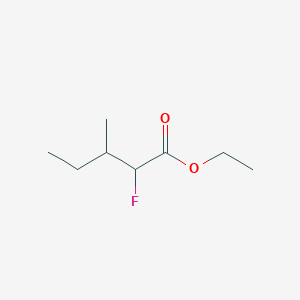
![4-{[3-(2-Methoxyphenyl)propyl]amino}benzoic acid](/img/structure/B8609237.png)
![(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-carbamic acid benzyl ester](/img/structure/B8609238.png)
![1-[4-(1H-imidazol-1-yl)phenyl]piperazine](/img/structure/B8609239.png)
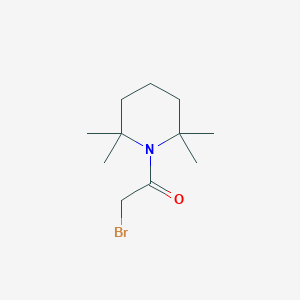

![5-(5-Chloro-2-fluoro-phenyl)-3-chloromethyl-[1,2,4]oxadiazole](/img/structure/B8609273.png)
